2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-5-14(6-4-8)7-9(15)13-2/h8H,3-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFOCVQMABHQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC(=O)NC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Attachment of the N-methylacetamide Moiety: The final step involves the acylation of the piperidine nitrogen with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tankyrase Inhibition
One of the notable applications of this compound is its potential as a tankyrase inhibitor. Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling pathways. The inhibition of tankyrase has therapeutic implications in cancer treatment. A patent (US9181266B2) highlights the use of piperidinyl-acetamide compounds for this purpose, indicating that derivatives like 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide may exhibit significant anti-cancer properties due to their ability to modulate these pathways .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigating the effects of piperidine derivatives on cancer cell lines demonstrated that compounds with similar structures to this compound significantly inhibited cell proliferation in vitro. The study utilized various assays to measure cell viability and apoptosis rates, showing promising results for further development .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory potential of piperidine derivatives. The findings indicated that these compounds could reduce inflammatory markers in activated macrophages, suggesting their utility in treating inflammatory diseases. While not directly studying this compound, the results support the exploration of its anti-inflammatory applications .
Mechanism of Action
The mechanism of action of 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The difluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The N-methylacetamide moiety may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Notes on Key Differences:
- Target Compound: The 1,1-difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Compound 10c : A complex quinoline-thiazolidinone conjugate with demonstrated anti-colorectal cancer activity. Its large structure (MW 712.20) suggests lower bioavailability but high target specificity.
- Imidazole/Pyridine Analog : The trifluoromethylpyridine group may enhance CNS penetration, while the imidazole ring could confer metal-binding properties (e.g., kinase inhibition).
Pharmacological Implications
- Anti-Cancer Potential: Compound 10c’s anti-colorectal cancer activity highlights the importance of extended aromatic systems (quinoline) paired with urea linkages for DNA intercalation or topoisomerase inhibition . The target compound lacks these features but may exploit fluorinated groups for selective cytotoxicity.
- GPCR/Ion Channel Modulation: Analogs like AM251 and rimonabant (from ) target cannabinoid receptors via piperidine-carboxamide scaffolds. The target compound’s difluoroethyl group may similarly influence GPCR binding, though empirical data are needed .
- Metabolic Stability: Fluorination (as in the target compound) typically reduces cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like the chloroacetamide derivative .
Biological Activity
2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This compound features a unique structure that includes a piperidine ring and a difluoroethyl substituent, which enhances its lipophilicity and metabolic stability. These properties make it a candidate for pharmaceutical applications, especially as an inhibitor of tankyrase, an enzyme involved in the Wnt signaling pathway implicated in cancer progression.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 246.27 g/mol
- CAS Number : 2034415-33-1
Structural Features
- Piperidine Ring : Provides basic nitrogen functionality.
- Difluoroethyl Group : Enhances lipophilicity and metabolic stability.
- N-Methylacetamide Moiety : Contributes to the overall pharmacological profile.
Inhibition of Tankyrase
Research indicates that this compound acts as a tankyrase inhibitor. Tankyrases are poly(ADP-ribose) polymerases that regulate the stability of β-catenin, a key protein in the Wnt signaling pathway. By inhibiting tankyrase activity, this compound can potentially reduce β-catenin levels, leading to decreased tumor growth and proliferation.
- Target : Tankyrase
- Effect : Decrease in β-catenin levels
- Outcome : Suppression of tumor growth
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Cancer Cell Line Studies :
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics :
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,1-difluoroethyl-piperidine derivatives with methylacetamide precursors in the presence of coupling agents (e.g., EDCI/HOBt). Purification involves column chromatography, followed by characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity (>95%) is validated using HPLC with UV detection at 254 nm and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : -NMR (e.g., δ 1.4–1.6 ppm for piperidine protons, δ 2.8–3.2 ppm for acetamide methyl groups) and -NMR (e.g., C=O at ~170 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .
- Purity : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Q. How should researchers design assays to evaluate the compound’s biological activity?
- Methodological Answer :
- In Vitro Models : Use cell lines (e.g., HEK293 for GPCR studies) to assess receptor binding via radioligand displacement assays (e.g., -labeled antagonists). Include positive controls (e.g., known agonists/antagonists) and measure IC values .
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to test inhibition of acetylcholinesterase or kinases, comparing results to reference inhibitors like donepezil or staurosporine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?
- Methodological Answer :
- Systematic Substitution : Modify the piperidine ring (e.g., introduce methyl or fluorine groups) or acetamide moiety (e.g., replace N-methyl with bulkier substituents).
- Biological Testing : Correlate structural changes with activity in receptor binding assays (e.g., dopamine D2 or serotonin 5-HT) and ADMET profiles (e.g., metabolic stability in liver microsomes) .
- Data Interpretation : Use regression analysis to identify substituents enhancing potency (e.g., EC < 100 nM) or selectivity (e.g., >10-fold vs. off-target receptors) .
Q. What computational approaches are suitable for predicting this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., docking into the active site of σ-1 receptors). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- QSAR Modeling : Train models on datasets of piperidine derivatives to predict logP, pIC, and blood-brain barrier permeability .
Q. How can contradictory data in receptor binding assays be resolved?
- Methodological Answer :
- Control Experiments : Replicate assays with fresh ligand batches and include reference compounds (e.g., haloperidol for σ-1 receptors).
- Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and β-arrestin recruitment assays for functional activity .
- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-lab variability .
Q. What strategies improve the compound’s selectivity and reduce off-target effects?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Glu172 in the target receptor) using Discovery Studio.
- Selectivity Screening : Profile against panels of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) .
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates in hepatocyte incubations, guiding structural modifications to reduce toxicity .
Methodological Best Practices
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- Storage : Lyophilized powder at -20°C under argon to prevent hydrolysis. Solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw cycles .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Follow OSHA HCS guidelines for spill management (e.g., absorb with vermiculite) .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL in saline) for IP administration. For oral dosing, prepare suspensions in 0.5% methylcellulose .
- Bioavailability Testing : Conduct pharmacokinetic studies in rodents (plasma sampling at 0.5, 2, 6, 24 h post-dose) to calculate AUC and C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
